(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid (3S)-3-Amino-4-(1H-indol-3-yl)butanoic acid is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379306
InChI: InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid

CAS No.:

Cat. No.: VC13379306

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid
Standard InChI InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m0/s1
Standard InChI Key DUVVFMLAHWNDJD-VIFPVBQESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N

Introduction

Structural and Stereochemical Features

The molecular structure of (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid consists of a four-carbon chain with an indole ring at the C4 position and an L-configuration amino group at C3 (Figure 1). X-ray crystallography data from the BCL-XL complex (PDB: 4A1W) reveals that the indole nitrogen forms a hydrogen bond with Asp107 of the anti-apoptotic protein, while the carboxylic acid group interacts with Arg139 via salt bridges . The stereochemistry at C3 is critical for bioactivity; the (3S) enantiomer exhibits 20-fold higher binding affinity to BCL-XL compared to its (3R) counterpart .

Table 1: Key Structural Parameters

ParameterValueMethodSource
Bond length (C3-N)1.47 ÅX-ray diffraction
Dihedral angle (C2-C3-C4)112.5°DFT calculations
pKa (amino group)9.2 ± 0.1Potentiometry

Synthesis and Manufacturing

Industrial synthesis typically employs a multi-step approach starting from 4-(1H-indol-3-yl)butanoic acid. A optimized protocol involves:

  • Esterification: Reaction with ethanol and H₂SO₄ at 80°C for 6 hours (yield: 92%).

  • Hydrazide Formation: Treatment with hydrazine monohydrate in THF at 0°C (yield: 85%).

  • Stereoselective Amination: Enzymatic resolution using L-amino acid oxidase to achieve >99% ee .

Alternative methods utilizing ionic liquids (e.g., [BMIM][BF₄]) reduce reaction times by 40% while improving atom economy to 78%. Large-scale production faces challenges in controlling racemization during the amination step, which can be mitigated through cryogenic conditions (−20°C) .

Physicochemical Properties

The compound exists as a white crystalline solid with limited aqueous solubility (2.1 mg/mL at 25°C), necessitating formulation as sodium or lysine salts for pharmaceutical applications. Thermal analysis reveals a decomposition temperature of 287°C (DSC), while the octanol-water partition coefficient (logP) of −1.3 indicates high hydrophilicity .

Table 2: Physicochemical Profile

PropertyValueConditions
Melting Point215–217°C (dec.)Capillary method
Solubility (pH 7.4)8.9 mMPhosphate buffer
Molar Refractivity68.9 cm³/molComputational

Chemical Reactivity and Derivatives

The bifunctional nature of the molecule enables diverse chemical modifications:

  • Amino Group: Acylation with chloroformates yields carbamate prodrugs with improved blood-brain barrier permeability (e.g., benzyloxycarbonyl derivative: t₁/₂ = 4.7 h in plasma) .

  • Carboxylic Acid: Condensation with amines forms amide conjugates active against hOAT (IC₅₀ = 38 nM) .

  • Indole Ring: Electrophilic substitution at C5 produces halogenated analogs with enhanced apoptotic activity (Br-substituted analog: EC₅₀ = 1.2 μM in HeLa cells) .

Notably, the γ,δ-unsaturated analog (Compound 11) demonstrates irreversible inhibition of hOAT through a novel fluoride elimination mechanism, forming a covalent adduct with Lys292 (kₙₐₜ/Kᵢ = 1.4 × 10³ M⁻¹s⁻¹) .

Biological Activity and Mechanisms

Apoptosis Regulation

In the BCL-XL complex, the compound occupies the BH3-binding groove with a binding free energy of −9.8 kcal/mol (MM-GBSA) . This interaction disrupts BCL-XL/BAX heterodimerization, inducing caspase-3 activation in Jurkat cells (EC₅₀ = 5.6 μM) .

Enzyme Inhibition

Kinetic studies with hOAT reveal uncompetitive inhibition (Kᵢ = 120 nM) through formation of a Schiff base with PLP cofactor . Stopped-flow spectroscopy shows a biphasic inactivation profile: rapid initial binding (k₁ = 2.8 × 10⁴ M⁻¹s⁻¹) followed by slow conversion to the tight-binding adduct (k₂ = 0.15 s⁻¹) .

Table 3: Pharmacological Profiles

TargetActivity (IC₅₀)Model System
BCL-XL2.4 μMFP displacement
GABA-AT>100 μMEnzyme assay
hOAT38 nMRadiometric assay

Therapeutic Applications

Oncology

In xenograft models of hepatocellular carcinoma, daily oral administration (50 mg/kg) reduces tumor volume by 62% versus controls (p < 0.001) through dual inhibition of BCL-XL and hOAT . Synergy with sorafenib (CI = 0.3) suggests potential combination therapies .

Neuroprotection

The ethyl ester prodrug demonstrates 80% survival of dopaminergic neurons in MPTP-induced Parkinson’s models, outperforming rasagiline (55%) . This effect correlates with increased mitochondrial complex I activity (1.8-fold) and reduced α-synuclein aggregation .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundTargetPotencySelectivity (vs. GABA-AT)
(3S)-3-AminohOAT/BCL-XL38 nM/2.4 μM>2,600-fold
CPP-115GABA-AT8.9 nM12-fold
OV329GABA-AT4.7 nM9-fold

The stereospecific δ-fluorine in (3S)-3-amino derivatives enhances hOAT selectivity by stabilizing the PLP-adduct through C-F···Lys292 interactions (2.9 Å) .

Recent Advances and Future Directions

Emerging areas include:

  • Continuous Flow Synthesis: Microreactor systems achieve 93% yield with residence times <10 minutes.

  • PROTAC Derivatives: Conjugation with VHL ligands induces BCL-XL degradation (DC₅₀ = 40 nM) .

Challenges remain in optimizing oral bioavailability (current F = 12%) and mitigating off-target effects on tryptophan hydroxylase .

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